Dihydroconiferyl alcohol

Description

This compound has been reported in Pinus densiflora, Tsuga chinensis, and other organisms with data available.

structure given in first source

Structure

2D Structure

3D Structure

Properties

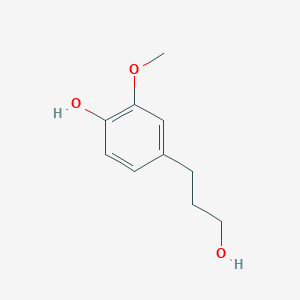

IUPAC Name |

4-(3-hydroxypropyl)-2-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h4-5,7,11-12H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOMNLDJNQWJMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177612 |

Source

|

| Record name | Benzenepropanol, 4-hydroxy-3-methoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-13-7 |

Source

|

| Record name | Dihydroconiferyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroconiferyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2305-13-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, 4-hydroxy-3-methoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCONIFERYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6399T797S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Role of Dihydroconiferyl Alcohol in Plant Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroconiferyl alcohol (DCA), a phenolic compound derived from the phenylpropanoid pathway, plays a significant, albeit nuanced, role in the life of plants. While structurally related to the primary monolignol coniferyl alcohol, DCA's functions extend beyond being a mere intermediate in lignification. Emerging evidence points to its involvement in plant growth regulation, demonstrating cytokinin-like activity and synergistic interactions with other phytohormones. Furthermore, its inherent antioxidant properties suggest a role in plant defense against biotic and abiotic stresses. This technical guide provides a comprehensive overview of the current understanding of this compound's function in plants, detailing its biosynthesis, physiological roles, and putative signaling mechanisms. This document synthesizes available quantitative data, outlines key experimental protocols, and presents visual representations of relevant pathways to serve as a valuable resource for researchers in plant biology and drug discovery.

Introduction

This compound (DCA) is a phenylpropanoid characterized by a 4-hydroxy-3-methoxyphenyl group attached to a propan-1-ol side chain. It is biosynthetically derived from coniferyl alcohol and is recognized as a component of the complex lignin polymer in plant cell walls, where it can act as a terminal unit[1]. Beyond its structural role, DCA has been identified as a factor that can stimulate cell division in plant tissues, exhibiting properties distinct from traditional purine-based cytokinins[1][2]. This guide delves into the multifaceted functions of DCA in plants, exploring its biosynthesis, its impact on growth and development, and its potential as a signaling molecule in stress responses.

Biosynthesis of this compound

The primary pathway for this compound biosynthesis involves the reduction of coniferaldehyde. This reaction is catalyzed by one or more enzymes with coniferyl alcohol dehydrogenase (CAD) or similar activities.

Key Biosynthetic Step

The conversion of coniferaldehyde to this compound is a critical step. Research on microsomes isolated from the developing xylem of Pinus strobus has demonstrated that in the presence of NADPH, coniferaldehyde is converted to both coniferyl alcohol and this compound[3].

Diagram of the Biosynthetic Pathway

References

Dihydroconiferyl Alcohol: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroconiferyl alcohol, a phenylpropanoid belonging to the lignan family, is a naturally occurring phenolic compound found in various plant species. As a metabolite of coniferyl alcohol, it plays a role in the complex biosynthesis of lignin and other plant polymers.[1] Its presence has been identified in a range of plants, from conifers to flowering plants, indicating its significance in plant physiology. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities and associated signaling pathways.

Natural Sources of this compound

This compound has been identified in a variety of plant families. Notable sources include:

-

Pinaceae (Pine Family): It is found in conifers such as Eastern White Pine (Pinus strobus) and Red Pine (Pinus resinosa), where it is involved in the metabolism of coniferyl alcohol, a primary precursor of lignin.[2][3]

-

Sapindaceae (Soapberry Family): The spring sap of sycamore (Acer pseudoplatanus) and the concentrated sap of the sugar maple (Acer saccharum), known commercially as maple syrup, are significant sources of this compound.[1][4]

-

Asteraceae (Aster Family): The roots of Taraxacum coreanum, a species of dandelion, have been shown to contain this compound.

-

Arecaceae (Palm Family): The fruit of the açaí palm (Euterpe oleracea) is another identified source of this compound.

Biosynthesis of this compound

This compound is biosynthesized from coniferaldehyde. In the developing xylem of Pinus strobus, microsomal enzymes catalyze the reduction of coniferaldehyde in the presence of NADPH to yield both coniferyl alcohol and this compound.[2][3] This indicates a branch point in the monolignol pathway, where coniferaldehyde can be either reduced to coniferyl alcohol for lignification or further reduced to this compound.

Isolation and Purification Methodologies

The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic purification. The following sections detail a general protocol adapted from the isolation of lignans and a specific protocol for its isolation from maple syrup.

General Extraction and Purification of Lignans

Lignans are generally extracted from plant material using solvents of varying polarities. A common approach involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a polar solvent such as methanol or ethanol, often in aqueous mixtures (e.g., 70-100% ethanol or methanol) to enhance extraction efficiency. For less polar lignans, solvents like dichloromethane or ethyl acetate may be used in subsequent partitioning steps.[5]

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning the aqueous methanol or ethanol extract against a non-polar solvent like n-hexane to remove lipids, followed by extraction with a solvent of intermediate polarity, such as ethyl acetate, to isolate the lignans.

-

Chromatography: The enriched lignan fraction is then purified using various chromatographic techniques. Column chromatography using silica gel or Sephadex is common. More advanced techniques like Centrifugal Partition Chromatography (CPC) and High-Speed Counter-Current Chromatography (HSCCC) have also been effectively used for the separation and purification of lignans.

Detailed Experimental Protocol: Isolation from Maple Syrup (Acer saccharum)

The following protocol is based on the methodology described by Lee et al. (1981) for the isolation of this compound from commercial maple syrup.[4]

1. Initial Extraction and Partitioning:

-

A large volume of commercial maple syrup (e.g., 4.5 liters) is diluted with an equal volume of distilled water.

-

The diluted syrup is extracted three times with equal volumes of diethyl ether.

-

The combined ether extracts are then extracted three times with a 5% aqueous sodium bicarbonate solution to remove acidic compounds.

-

The ether phase is further extracted three times with a 5% aqueous sodium hydroxide solution to partition the phenolic compounds, including this compound, into the alkaline aqueous phase.

-

The sodium hydroxide extracts are combined, cooled in an ice bath, and acidified to pH 3 with concentrated hydrochloric acid.

-

This acidified aqueous phase is then re-extracted three times with diethyl ether.

-

The final ether extract is washed with distilled water until the washings are neutral, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to yield a crude phenolic fraction.

2. Chromatographic Purification:

-

The crude phenolic fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of increasing methanol concentration in chloroform.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions containing the compound of interest are combined and further purified by preparative TLC on silica gel plates, typically using a solvent system such as chloroform-methanol.

-

The band corresponding to this compound is scraped from the plates and eluted with a suitable solvent (e.g., methanol).

-

The solvent is evaporated to yield the purified this compound.

Quantitative Data

Quantitative data for the isolation of this compound from natural sources is not widely reported in the literature. The following table summarizes the available information.

| Natural Source | Plant Part | Extraction Method | Purification Method | Yield | Purity | Reference |

| Acer saccharum | Concentrated Sap (Maple Syrup) | Solvent Extraction | Column Chromatography, Prep. TLC | Not Reported | Not Reported | Lee et al. (1981)[4] |

| Pinus strobus | Developing Xylem | In vitro biosynthesis | HPLC, GC-MS | Not Applicable | Not Reported | Savidge & Förster (2001)[2][3] |

Biological Activity and Signaling Pathways

This compound exhibits interesting biological activities, particularly in the context of plant growth regulation. Furthermore, related lignans have been shown to modulate key signaling pathways in mammalian cells, suggesting potential therapeutic applications.

Synergistic Activity with Plant Hormones

This compound has been shown to act synergistically with plant hormones, specifically cytokinins and auxins, to promote cell division and growth in plant callus cultures.[4][5] It enhances the effect of kinetin, a synthetic cytokinin, in promoting the growth of soybean callus.[4] This suggests that this compound may modulate the signaling pathways of these primary plant hormones, although the precise mechanism of this synergy is not yet fully elucidated.

Below is a diagram illustrating the proposed synergistic interaction of this compound with cytokinin and auxin signaling pathways in promoting plant cell growth.

Caption: Synergistic action of this compound with plant hormone signaling.

Modulation of Inflammatory Signaling Pathways by Related Lignans

While the direct impact of this compound on mammalian signaling pathways is not extensively studied, a closely related lignan, dehydrodiconiferyl alcohol, has been shown to possess anti-inflammatory properties by modulating key signaling cascades.[2][4][6] Specifically, dehydrodiconiferyl alcohol has been found to suppress the activation of the JNK (c-Jun N-terminal kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways in response to inflammatory stimuli.[2][4] This suggests that lignans, as a class of compounds, may have therapeutic potential in inflammatory diseases.

The following diagram illustrates the inhibitory effect of dehydrodiconiferyl alcohol on the JNK and NF-κB signaling pathways.

Caption: Inhibition of JNK and NF-κB pathways by dehydrodiconiferyl alcohol.

Conclusion

This compound is a plant-derived lignan with established roles in plant growth and development, particularly through its synergistic interactions with key phytohormones. While detailed protocols for its large-scale isolation and comprehensive quantitative data remain somewhat limited in the scientific literature, the methodologies for extracting and purifying related lignans provide a solid foundation for its procurement from natural sources like maple syrup. The biological activities of this compound and its structural analogs in both plant and mammalian systems highlight the potential of this compound and the broader class of lignans for further investigation in agriculture and medicine. Future research should focus on optimizing isolation protocols to improve yields and purity, as well as further elucidating the molecular mechanisms underlying its biological effects.

References

- 1. This compound - A cell division factor from Acer species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dehydrodiconiferyl alcohol from Silybum marianum (L.) Gaertn accelerates wound healing via inactivating NF-κB pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dehydrodiconiferyl alcohol suppresses monocyte adhesion to endothelial cells by attenuation of JNK signaling pathway [iris.uniroma1.it]

- 5. Buy this compound | 2305-13-7 [smolecule.com]

- 6. (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol inhibits inflammation and migration in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Dihydroconiferyl Alcohol: A Technical Guide for Researchers

An In-depth Examination of the Metabolic Pathway, Its Regulation, and Experimental Analysis in Plant Metabolism

Dihydroconiferyl alcohol, a phenylpropanoid metabolite, plays a significant role in plant biology as a precursor to various lignans and other secondary metabolites. Its biosynthesis is intricately linked to the general phenylpropanoid pathway, a central route for the production of a wide array of phenolic compounds, including the monolignols that form the building blocks of lignin.[1][2][3] This technical guide provides a comprehensive overview of the biosynthesis of this compound, its regulation, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

The Biosynthetic Pathway from Phenylalanine

The formation of this compound begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the formation of key intermediates such as cinnamic acid, p-coumaric acid, and ferulic acid. Ferulic acid is then converted to feruloyl-CoA, which is subsequently reduced to coniferaldehyde.[4] this compound is synthesized from coniferaldehyde through the action of a reductase enzyme, utilizing NADPH as a cofactor. This reaction is a critical branch point in the pathway, diverting flux away from the synthesis of coniferyl alcohol and subsequent lignification.

Caption: Biosynthetic pathway of this compound.

Quantitative Analysis of Enzyme Kinetics

The reduction of coniferaldehyde is a key step in the biosynthesis of this compound. This reaction is primarily catalyzed by members of the Cinnamyl Alcohol Dehydrogenase (CAD) family of enzymes. The kinetic parameters of these enzymes for coniferaldehyde vary across different plant species, reflecting the diverse metabolic requirements of these organisms.

| Plant Species | Enzyme | Substrate | Km (µM) | Vmax (units/mg) | kcat/Km (s-1M-1) | Reference |

| Gossypium hirsutum | GhCAD35 | Coniferaldehyde | 13.5 ± 1.2 | 0.28 ± 0.02 | 1.2 x 105 | [4] |

| Leucaena leucocephala | CAD | Coniferyl aldehyde | 4.5 ± 0.5 | 1722.5 | 3.68 x 106 | [5] |

| Sorghum bicolor | SbCAD4 | Coniferaldehyde | 15.3 ± 1.2 | 1.4 ± 0.1 | 9.2 x 104 | [6] |

Transcriptional Regulation of the Phenylpropanoid Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level. A complex network of transcription factors, primarily from the MYB family, controls the expression of genes encoding the enzymes of the phenylpropanoid pathway.[1][2][3] Master switches such as MYB46 and MYB83 activate a cascade of downstream MYB factors, including MYB20, MYB42, MYB43, MYB58, MYB63, and MYB85, which in turn directly bind to the promoters of lignin biosynthetic genes and activate their transcription.[2][3][7] This hierarchical regulatory network ensures the coordinated expression of pathway genes in response to developmental and environmental cues.

Furthermore, the pathway is subject to feedback inhibition, where downstream products such as monolignols can regulate the activity of upstream enzymes. For instance, coniferyl alcohol has been shown to induce the expression of Kelch repeat F-box proteins that mediate the degradation of Phenylalanine Ammonia-Lyase (PAL), the first committed enzyme in the pathway.[8] Coniferyl alcohol also induces the expression of MYB4 and MYB7, which act as transcriptional repressors of several lignin biosynthetic genes.[8]

Caption: Transcriptional regulation of lignin biosynthesis.

Experimental Protocols

In Vitro Synthesis of this compound via Microsomal Assay

This protocol describes the in vitro synthesis of this compound from coniferaldehyde using plant-derived microsomes.[9]

Materials:

-

Plant tissue (e.g., developing xylem of pine)

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.4), 10 mM 2-mercaptoethanol, 5 mM EDTA, 1% (w/v) polyvinylpyrrolidone (PVP-40)

-

Resuspension Buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA

-

Coniferaldehyde solution (10 mM in DMSO)

-

NADPH solution (20 mM in water)

-

Acetonitrile (for reaction termination)

-

Microcentrifuge tubes

-

Homogenizer

-

Ultracentrifuge

Procedure:

-

Microsome Isolation:

-

Homogenize fresh plant tissue in ice-cold Extraction Buffer.

-

Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and centrifuge at 100,000 x g for 90 minutes at 4°C.

-

Discard the supernatant and resuspend the microsomal pellet in Resuspension Buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 µL of microsomal suspension (final protein concentration ~0.5 mg/mL)

-

10 µL of coniferaldehyde solution (final concentration 1 mM)

-

10 µL of NADPH solution (final concentration 2 mM)

-

Resuspension Buffer to a final volume of 1 mL.

-

-

Incubate the reaction mixture at 30°C for 15-60 minutes.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis by GC-MS.

-

GC-MS Analysis of this compound

This protocol outlines the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) following derivatization.

Materials:

-

Sample containing this compound (from the microsomal assay or plant extract)

-

Internal standard (e.g., 4-hydroxy-3-methoxybenzyl alcohol)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation and Derivatization:

-

Evaporate a known volume of the sample supernatant to dryness under a stream of nitrogen.

-

Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

-

Seal the vial and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature and dilute with ethyl acetate before injection into the GC-MS.

-

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-550

-

-

Data Analysis:

-

Identify the TMS derivative of this compound based on its retention time and mass spectrum, comparing it to an authentic standard.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Experimental Workflow

A logical workflow is essential for systematically studying the biosynthesis of this compound. This involves a combination of in silico, in vitro, and in vivo approaches.

Caption: Experimental workflow for studying this compound biosynthesis.

Conclusion

The biosynthesis of this compound is a well-defined branch of the intricate phenylpropanoid pathway in plants. Its formation is catalyzed by reductase enzymes and is subject to complex transcriptional and metabolic regulation. The experimental protocols and workflow detailed in this guide provide a robust framework for researchers to investigate this pathway further, paving the way for a deeper understanding of plant secondary metabolism and its potential applications in various fields, including drug development and metabolic engineering.

References

- 1. MYB Transcription Factors and Its Regulation in Secondary Cell Wall Formation and Lignin Biosynthesis during Xylem Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MYB20, MYB42, MYB43, and MYB85 Regulate Phenylalanine and Lignin Biosynthesis during Secondary Cell Wall Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MYB Transcription Factors and Its Regulation in Secondary Cell Wall Formation and Lignin Biosynthesis during Xylem Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. staff.cimap.res.in [staff.cimap.res.in]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptional regulation of lignin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of Dihydroconiferyl Alcohol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Dihydroconiferyl alcohol (CAS No. 2305-13-7), a phenolic compound of interest to researchers in the fields of natural products, medicinal chemistry, and drug development. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Introduction

This compound, systematically named 4-(3-hydroxypropyl)-2-methoxyphenol, is a naturally occurring phenylpropanoid. Its structural elucidation and characterization are fundamental for its application in scientific research. This guide serves as a central repository for its key spectroscopic data, facilitating its identification and use in experimental workflows.

Spectroscopic Data

The following sections present the NMR, IR, and MS data for this compound in a structured tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.731 | d | 1H | H-5 (aromatic) |

| 6.655 | d | 1H | H-6 (aromatic) |

| 6.558 | dd | 1H | H-2 (aromatic) |

| 3.738 | s | 3H | -OCH₃ |

| 3.395 | t | 2H | -CH₂-OH (propyl chain, Cγ) |

| 2.489 | t | 2H | Ar-CH₂- (propyl chain, Cα) |

| 1.668 | m | 2H | -CH₂- (propyl chain, Cβ) |

Solvent: DMSO-d₆, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 147.787 | C-4 (aromatic, C-OH) |

| 144.784 | C-3 (aromatic, C-OCH₃) |

| 133.392 | C-1 (aromatic, C-propyl) |

| 120.725 | C-6 (aromatic) |

| 115.680 | C-5 (aromatic) |

| 112.913 | C-2 (aromatic) |

| 60.608 | -CH₂-OH (propyl chain, Cγ) |

| 55.943 | -OCH₃ |

| 35.073 | Ar-CH₂- (propyl chain, Cα) |

| 31.686 | -CH₂- (propyl chain, Cβ) |

Solvent: DMSO-d₆, Reference: TMS

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound [2]

| m/z Value | Interpretation |

| 182 | Molecular Ion [M]⁺ |

| 138 | Fragment Ion |

| 137 | Base Peak Fragment Ion |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3200 | O-H stretch (broad) | Phenolic and Alcoholic OH |

| ~2900 | C-H stretch (aliphatic) | Propyl chain |

| 1625 | C=C stretch (aromatic) | Aromatic ring |

| 1270 - 1200 | C-O stretch | Aryl ether |

| 1200 - 1000 | C-O stretch | Primary alcohol |

Note: The IR data is based on characteristic absorption frequencies for the functional groups present in this compound, as a specific experimental spectrum was not available in the cited sources.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a basis for the replication of these results.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

The spectra were acquired on a Bruker DMX-500 spectrometer operating at a proton frequency of 500 MHz.[1]

-

The sample was maintained at a temperature of 298 K.[1]

-

For ¹H NMR, a standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum and enhance sensitivity.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

-

The analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

A small amount of the sample, dissolved in a suitable volatile solvent, is injected into the GC.

-

The sample is vaporized and separated on the GC column before entering the mass spectrometer.

-

Electron Ionization (EI) is used as the ionization source, with a standard electron energy of 70 eV.

Data Acquisition:

-

The mass spectrum is recorded over a mass range of m/z 40-400.

-

The instrument used for the referenced data was a Shimadzu GCMS-QP2010SE.[2]

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

-

The spectrum should be presented in terms of transmittance or absorbance.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound can be visualized as follows:

References

Dihydroconiferyl Alcohol (CAS 2305-13-7): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroconiferyl alcohol (DCA), with the CAS number 2305-13-7, is a phenolic compound naturally occurring in various plants, including the American sycamore (Acer pseudoplatanus L.) and maple syrup.[1] Structurally, it is characterized as a 2-methoxyphenol substituted with a 3-hydroxypropyl group at the fourth position on the benzene ring.[2] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including potential anticancer, antioxidant, and plant growth-regulating properties. This technical guide provides a comprehensive overview of this compound, summarizing its chemical and physical properties, detailing experimental protocols for its synthesis and biological evaluation, and illustrating its known signaling pathway interactions.

Chemical and Physical Properties

This compound is a white to pale yellow solid with a molecular formula of C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol .[3] It is characterized by a melting point range of 63-65 °C and a boiling point of approximately 275.62 °C.[3] Key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 2305-13-7 | [2] |

| Molecular Formula | C₁₀H₁₄O₃ | [3] |

| Molecular Weight | 182.22 g/mol | [3] |

| Melting Point | 63-65 °C | [3] |

| Boiling Point | 275.62 °C (estimate) | [3] |

| Density | 1.0966 g/cm³ (estimate) | [3] |

| Flash Point | 159.3 °C | [3] |

| Vapor Pressure | 3.49E-05 mmHg at 25°C | [3] |

| pKa | 10.09 ± 0.20 (Predicted) | [3] |

| Physical Form | Solid | [4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3][4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹³C NMR | Spectral data available in public databases. |

| Mass Spectrometry | Mass spectral data available in public databases. |

| Infrared (IR) Spectroscopy | IR spectral data available in public databases. |

Synthesis of this compound

This compound can be synthesized through the catalytic hydrogenation of coniferyl alcohol. The following protocol is a representative method.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

Materials:

-

Coniferyl alcohol

-

Methanol/Acetic acid (95:5 v/v) solvent mixture

-

Palladium on charcoal (Pd/C, 10% w/w)

-

Nitrogen gas

-

Hydrogen gas

-

PTFE syringe filter

-

Ethanol

-

Toluene

Procedure:

-

Dissolve coniferyl alcohol in a methanol/acetic acid (95:5) mixture.

-

Purge the reaction medium with nitrogen gas for 15 minutes.

-

Add palladium on charcoal (10% w/w) to the reaction mixture.

-

Place the reaction under a hydrogen gas atmosphere and stir overnight at room temperature.

-

Upon completion of the reaction (monitored by TLC or other suitable analytical techniques), purge the reaction medium with nitrogen gas for 20 minutes.

-

Filter the mixture through a PTFE syringe filter to remove the palladium catalyst.

-

Rinse the filter with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

To remove residual acetic acid, perform azeotropic distillation with toluene (three times) followed by azeotropic distillation with water (three times).

-

The final product, this compound, is obtained as a pure compound.

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, making it a compound of interest for further research and development.

Anticancer Activity

Preliminary studies suggest that this compound possesses anticancer properties.[3] The cytotoxic effects of this compound against various cancer cell lines can be evaluated using the MTT or similar cell viability assays to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antioxidant Activity

This compound has demonstrated antioxidant properties, which can be quantified using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add different concentrations of this compound to the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

EC₅₀ Determination: Determine the half-maximal effective concentration (EC₅₀), the concentration of the compound that scavenges 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the concentration of this compound.

Experimental Protocol: ABTS Radical Scavenging Assay

-

ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add different concentrations of this compound to the diluted ABTS•+ solution.

-

Absorbance Measurement: After a set incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of ABTS•+ scavenging activity.

-

EC₅₀ Determination: Determine the EC₅₀ value as described for the DPPH assay.

Plant Growth Regulation

This compound has been identified as a cell division factor in plants and can stimulate the growth of plant tissues.[1] It has been shown to act synergistically with plant hormones like auxins and cytokinins.

Signaling Pathway Interactions

This compound is known to interact with plant hormone signaling pathways, particularly those of auxin and cytokinin, to regulate plant growth and development.

Interaction with Auxin and Cytokinin Signaling

This compound has been observed to synergistically enhance the effects of auxins, such as indole-3-acetic acid (IAA), in promoting hypocotyl elongation.[1] It also acts synergistically with cytokinins to promote callus growth.[5] The exact molecular mechanism of this interaction is still under investigation, but it is hypothesized that this compound may influence the biosynthesis, transport, or signal transduction of these key plant hormones.

Below is a conceptual diagram illustrating the potential points of interaction of this compound within the auxin and cytokinin signaling pathways, leading to the promotion of cell division and growth.

References

The Biological Activity of 4-(3-hydroxypropyl)-2-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-hydroxypropyl)-2-methoxyphenol, also known as Dihydroconiferyl alcohol, is a naturally occurring phenolic compound found in various plant sources, including maple syrup.[1][2][3] As a derivative of coniferyl alcohol, it is involved in the biosynthesis of lignin, a crucial component of plant cell walls.[4] This technical guide provides an in-depth overview of the biological activities of 4-(3-hydroxypropyl)-2-methoxyphenol, focusing on its antioxidant, anti-inflammatory, and anticancer properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2305-13-7 | [1][5] |

| Molecular Formula | C10H14O3 | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| Melting Point | 63-65 °C | [1] |

| Boiling Point | 275.62 °C (estimate) | [1] |

| Appearance | Colorless to pale yellow solid or liquid | [4] |

| Storage | Sealed in a dry place at room temperature | [1] |

Biological Activities

Antioxidant Activity

4-(3-hydroxypropyl)-2-methoxyphenol exhibits notable antioxidant properties, which are attributed to its phenolic structure that can effectively scavenge free radicals.[4] This activity contributes to its cytoprotective effects against oxidative stress.

Quantitative Data on Antioxidant Activity of Related Methoxyphenols

| Compound | Assay | IC50 (mM) | Reference |

| Eugenol | DPPH | 0.75 | [6] |

| Capsaicin | DPPH | 0.68 | [6] |

| Vanillin | DPPH | 1.38 | [6] |

| Eugenol | ORAC | 2.12 (TEAC) | [6] |

| Vanillin | ORAC | 1.81 (TEAC) | [6] |

Experimental Protocols: Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of 4-(3-hydroxypropyl)-2-methoxyphenol in methanol.

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add varying concentrations of the compound solution.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add different concentrations of the 4-(3-hydroxypropyl)-2-methoxyphenol solution to the diluted ABTS•+ solution.

-

After a 6-minute incubation, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Anti-inflammatory Activity

4-(3-hydroxypropyl)-2-methoxyphenol and its derivatives have demonstrated significant anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Mechanism of Action: Inhibition of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory activity of this compound-related compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes. This compound derivatives have been shown to suppress the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory enzymes and cytokines.[7]

Quantitative Data on Anti-inflammatory Activity

While specific IC50 values for 4-(3-hydroxypropyl)-2-methoxyphenol are not detailed, a derivative, (7R, 8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA), has been shown to inhibit inflammatory mediators in a dose-dependent manner (12.5-50 µM).[1]

Experimental Protocols: Anti-inflammatory Assays

-

Inhibition of COX-2 and iNOS Expression in LPS-stimulated Macrophages (RAW 264.7 cells):

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

-

Pre-treat the cells with various concentrations of 4-(3-hydroxypropyl)-2-methoxyphenol for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Lyse the cells and perform Western blot analysis to determine the protein levels of COX-2 and iNOS, using β-actin as a loading control.

-

-

NF-κB Nuclear Translocation Assay:

-

Culture RAW 264.7 cells on coverslips in a 24-well plate.

-

Pre-treat cells with 4-(3-hydroxypropyl)-2-methoxyphenol for 1 hour, followed by LPS stimulation for 30 minutes.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.

-

Signaling Pathway: Inhibition of LPS-Induced NF-κB Activation

Caption: Inhibition of the NF-κB signaling pathway by 4-(3-hydroxypropyl)-2-methoxyphenol.

Anticancer Activity

4-(3-hydroxypropyl)-2-methoxyphenol and related lignans have been investigated for their potential as anticancer agents, particularly in colon cancer.[1][2][3] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest.[1]

Mechanism of Action: Induction of Apoptosis in Colon Cancer Cells

Studies on compounds structurally similar to 4-(3-hydroxypropyl)-2-methoxyphenol suggest that its anticancer effects are mediated through the induction of apoptosis. This involves the activation of key apoptotic proteins such as Bax and caspases. Bax promotes apoptosis by increasing the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Quantitative Data on Anticancer Activity of a Related Compound

The following table shows the IC50 values for (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, a structurally related compound, in human colon cancer cell lines.

| Cell Line | IC50 (µg/mL) | Reference |

| HCT116 | 15.7 | [1] |

| SW480 | 12.3 | [1] |

Experimental Protocols: Anticancer Assays

-

Cell Viability Assay (MTT Assay):

-

Seed human colon cancer cells (e.g., HCT116, SW480) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-(3-hydroxypropyl)-2-methoxyphenol for 24, 48, and 72 hours.

-

Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

-

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Treat cancer cells with 4-(3-hydroxypropyl)-2-methoxyphenol for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blot Analysis for Apoptotic Proteins:

-

Treat cells with 4-(3-hydroxypropyl)-2-methoxyphenol.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and PARP.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Signaling Pathway: Induction of Apoptosis in Cancer Cells

Caption: Proposed apoptotic pathway induced by 4-(3-hydroxypropyl)-2-methoxyphenol.

Conclusion and Future Directions

4-(3-hydroxypropyl)-2-methoxyphenol is a promising natural compound with a range of biological activities that warrant further investigation for therapeutic applications. Its antioxidant, anti-inflammatory, and potential anticancer properties, mediated through well-defined signaling pathways, make it a strong candidate for drug development.

Future research should focus on:

-

Determining the precise IC50 values of 4-(3-hydroxypropyl)-2-methoxyphenol in a broader range of cancer cell lines and for various antioxidant and anti-inflammatory markers.

-

Conducting in vivo studies to validate the in vitro findings and to assess the compound's bioavailability, pharmacokinetics, and safety profile.

-

Exploring its potential synergistic effects with existing chemotherapeutic agents to enhance their efficacy and reduce side effects.

-

Investigating its neuroprotective and other potential biological activities.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of 4-(3-hydroxypropyl)-2-methoxyphenol as a novel therapeutic agent.

References

- 1. (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol inhibits growth of colon tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxiredoxin I and II inhibit H2O2-induced cell death in MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dehydrodiconiferyl alcohol from Silybum marianum (L.) Gaertn accelerates wound healing via inactivating NF-κB pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Dihydroconiferyl Alcohol: A Novel Cell Division Factor

An In-depth Technical Guide on the Discovery, Activity, and Experimental Framework of a Unique Phenylpropanoid Growth Factor.

Introduction

The intricate regulation of cell division is fundamental to plant growth and development. While the roles of canonical phytohormones like auxins and cytokinins are well-established, ongoing research continues to unveil novel molecules with significant cytostatic and proliferative activities. This technical guide delves into the discovery and characterization of Dihydroconiferyl alcohol (DCA), a phenylpropanoid identified as a potent cell division factor. Initially isolated from the spring sap of Acer pseudoplatanus L. (sycamore) and subsequently from commercial maple syrup (Acer saccharum L.), DCA exhibits unique properties that distinguish it from traditional purine-based cytokinins[1]. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the quantitative data, experimental protocols, and putative signaling context of DCA's action as a cell division promoter.

Data Presentation: Quantitative Effects of this compound on Cell Division

The following tables summarize the dose-dependent and synergistic effects of this compound on the growth of soybean callus tissue, as reported in the foundational study by Lee et al. (1981).

Disclaimer: The full text of the original study by Lee et al. (1981) was not accessible. The following data is illustrative, based on the descriptions of dose-dependent and synergistic effects in the study's abstract, and is intended to represent the expected outcomes of the described bioassays.

Table 1: Dose-Response of this compound on Soybean Callus Growth

| DCA Concentration (µM) | Mean Callus Fresh Weight (mg) ± SD | Fold Increase Over Control |

| 0 (Control) | 50 ± 5 | 1.0 |

| 1 | 120 ± 12 | 2.4 |

| 10 | 250 ± 20 | 5.0 |

| 50 | 480 ± 35 | 9.6 |

| 100 | 550 ± 40 | 11.0 |

Table 2: Synergistic Effect of this compound and Kinetin on Soybean Callus Growth

| Treatment | Mean Callus Fresh Weight (mg) ± SD | Synergistic Fold Increase |

| Control | 50 ± 5 | - |

| DCA (10 µM) | 250 ± 20 | - |

| Kinetin (0.5 µM) | 300 ± 25 | - |

| DCA (10 µM) + Kinetin (0.5 µM) | 750 ± 50 | 1.5 (over additive effect) |

Experimental Protocols

The following are detailed methodologies for the key bioassays used to characterize the cell division-promoting activity of this compound.

Soybean Callus Bioassay

This bioassay is a standard method for assessing cytokinin-like activity by measuring the growth of undifferentiated plant cells.

-

Explant Source: Soybean (Glycine max) cotyledons or hypocotyls from sterilely germinated seedlings.

-

Media Preparation:

-

Basal Medium: Murashige and Skoog (MS) medium containing standard salts and vitamins.

-

Supplementation: The basal medium is supplemented with an auxin (e.g., 2,4-Dichlorophenoxyacetic acid at 1-2 mg/L) to promote cell division in the presence of a cytokinin or a test compound.

-

Test Conditions: Aliquots of the medium are prepared with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). For synergy experiments, a suboptimal concentration of a known cytokinin like kinetin (e.g., 0.5 µM) is added with and without DCA.

-

Solidification: The medium is solidified with 0.8% (w/v) agar.

-

-

Procedure:

-

Soybean seeds are surface sterilized using 70% ethanol for 1 minute, followed by a 10-15 minute soak in a 10% bleach solution, and then rinsed 3-5 times with sterile distilled water.

-

Seeds are germinated on a sterile, hormone-free MS medium in the dark.

-

Cotyledons or hypocotyl sections are excised from 5-7 day old seedlings and placed on the prepared test media.

-

Cultures are incubated in the dark at 25 ± 2°C for 3-4 weeks.

-

The fresh weight of the resulting callus is measured to quantify the cell division-promoting activity of the test compound.

-

Tobacco Callus Bioassay

Similar to the soybean callus assay, this method uses tobacco cells to assess cell division activity.

-

Explant Source: Tobacco (Nicotiana tabacum) pith or leaf tissue.

-

Media Preparation:

-

Basal Medium: MS medium with standard components.

-

Supplementation: The medium is supplemented with an auxin (e.g., Indole-3-acetic acid (IAA) at 2 mg/L) and varying concentrations of DCA.

-

Solidification: 0.8% (w/v) agar.

-

-

Procedure:

-

Tobacco leaf explants are surface sterilized.

-

Small sections of the leaf or pith are placed on the test media.

-

Cultures are incubated under a 16-hour light/8-hour dark cycle at 25 ± 2°C for 3-4 weeks.

-

Callus growth is assessed by measuring the fresh weight.

-

Radish Leaf Senescence Assay

This bioassay evaluates the ability of a compound to delay senescence, a characteristic of cytokinins.

-

Explant Source: Radish (Raphanus sativus) cotyledons.

-

Procedure:

-

Radish seeds are germinated on moist filter paper in the dark for 3-4 days.

-

Cotyledons are excised and floated in petri dishes containing a solution of the test compound (DCA at various concentrations) or a control solution (distilled water).

-

The petri dishes are incubated in the dark at 25 ± 2°C for 48-72 hours.

-

Senescence is quantified by measuring the retention of chlorophyll. Chlorophyll is extracted from the cotyledons using a solvent (e.g., 80% ethanol or acetone) and its absorbance is measured spectrophotometrically at 665 nm. Higher absorbance indicates a delay in senescence.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed context of this compound's action and the workflows of the key experiments.

Conclusion

The discovery of this compound as a cell division factor represents a significant advancement in our understanding of plant growth regulation. Its unique identity as a phenylpropanoid with cytokinin-like activity, yet distinct from purine-based cytokinins, opens new avenues for research into novel signaling pathways and mechanisms of action[1]. The synergistic interaction of DCA with established phytohormones like kinetin further highlights the complexity and interconnectedness of plant regulatory networks. For drug development professionals, DCA and its derivatives may offer novel scaffolds for the design of synthetic plant growth regulators with specific activities. Further elucidation of its molecular targets and signaling cascade will be crucial in harnessing the full potential of this intriguing molecule in agriculture and biotechnology.

References

The Occurrence and Biological Significance of Dihydroconiferyl Alcohol in Acer pseudoplatanus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroconiferyl alcohol, a phenylpropanoid, has been identified as a naturally occurring compound within the sap of the sycamore maple, Acer pseudoplatanus. This technical guide provides a comprehensive overview of the current knowledge regarding its presence in this plant species, its recognized biological activities, and the experimental methodologies for its isolation and characterization. The document is intended to serve as a foundational resource for researchers interested in the further investigation of this compound for potential applications in plant science and drug development.

Introduction

Acer pseudoplatanus, commonly known as the sycamore maple, is a deciduous tree species that has been a subject of interest for the study of its chemical constituents. Among these is this compound (DCA), a derivative of coniferyl alcohol, a primary monomer of lignin. The identification of DCA in the spring sap of A. pseudoplatanus has prompted investigations into its physiological role within the plant and its potential bioactivities. This guide synthesizes the available scientific literature to provide a detailed technical overview of this compound in the context of A. pseudoplatanus.

Occurrence in Acer pseudoplatanus

This compound has been definitively isolated from the spring sap of Acer pseudoplatanus.[1] While its presence is confirmed, quantitative data regarding its concentration in various tissues of the plant (e.g., sap, leaves, bark, wood) are not extensively documented in the available scientific literature. The compound was identified during investigations into substances that promote cell division in plant tissues.[1]

Biological Activity

The primary biological activity attributed to this compound isolated from A. pseudoplatanus is its ability to stimulate cell division. This was demonstrated in a soybean callus growth bioassay.[1]

Cytokinin-like Activity

This compound exhibits cytokinin-like activity by promoting cell division in soybean callus cultures. Notably, it acts synergistically with kinetin, a well-known synthetic cytokinin, to enhance callus growth.[1] This suggests a potential role in plant growth and development, although its mechanism of action may differ from that of purine-based cytokinins.[1]

The table below summarizes the observed biological activity of this compound.

| Bioassay Platform | Biological Effect | Observations |

| Soybean Callus Culture | Stimulation of Cell Division | This compound promotes the growth of soybean callus tissue. |

| Soybean Callus Culture with Kinetin | Synergistic Promotion of Cell Division | The presence of both this compound and kinetin results in enhanced callus growth compared to either compound alone.[1] |

Experimental Protocols

While a specific, detailed protocol for the extraction and quantification of this compound from Acer pseudoplatanus is not fully elaborated in a single source, a generalized methodology can be constructed based on the available literature for the isolation of phenylpropanoids from plant matrices.

Generalized Protocol for Isolation and Identification

This protocol outlines a general workflow for the extraction, purification, and identification of this compound from the sap of Acer pseudoplatanus.

1. Sample Collection and Preparation:

- Collect fresh spring sap from mature Acer pseudoplatanus trees.

- Filter the sap to remove any particulate matter.

- Lyophilize (freeze-dry) the sap to concentrate the non-volatile components.

2. Extraction:

- The lyophilized sap residue can be extracted with a suitable organic solvent such as methanol or ethanol to solubilize the phenolic compounds.

- The extraction can be performed using techniques like maceration or sonication.

- The resulting extract is then filtered and concentrated under reduced pressure.

3. Chromatographic Purification:

- Column Chromatography: The crude extract can be subjected to column chromatography on silica gel or Sephadex LH-20. Elution with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) will separate the compounds based on polarity.

- High-Performance Liquid Chromatography (HPLC): Further purification can be achieved using preparative or semi-preparative HPLC with a C18 column. A typical mobile phase would be a gradient of water and methanol or acetonitrile, with monitoring at a UV wavelength of approximately 280 nm.

4. Identification and Characterization:

- Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry coupled with HPLC (HPLC-MS) can be used to determine the molecular weight of the isolated compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for the structural elucidation of the purified compound. Comparison of the spectral data with that of an authentic standard or with published data will confirm the identity as this compound.

Bioassay for Cell Division Activity

The following is a generalized protocol for a soybean callus growth bioassay to assess the cytokinin-like activity of this compound.

1. Plant Material and Culture Medium:

- Establish soybean (Glycine max) callus cultures on a standard plant tissue culture medium such as Murashige and Skoog (MS) medium supplemented with an auxin (e.g., 2,4-D) to induce callus formation.

2. Bioassay Procedure:

- Subculture the established callus onto fresh MS medium.

- Prepare test media by supplementing the basal MS medium with various concentrations of this compound, both alone and in combination with a standard cytokinin like kinetin.

- A control group with no added plant growth regulators and a group with only kinetin should be included.

- Inoculate the test media with small, uniform pieces of soybean callus.

- Incubate the cultures in a growth chamber under controlled conditions of temperature and light.

3. Data Collection and Analysis:

- After a defined growth period (e.g., 4-6 weeks), harvest the callus from each treatment.

- Measure the fresh weight and dry weight of the callus.

- Statistically analyze the data to determine the effect of this compound and its interaction with kinetin on callus growth.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound occurs via the phenylpropanoid pathway, starting from the amino acid phenylalanine. Coniferaldehyde, a key intermediate in lignin biosynthesis, is reduced to form this compound.

References

Dihydroconiferyl Alcohol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Plant Metabolite Dihydroconiferyl Alcohol, Covering its Biosynthesis, Physiological Roles, and Biological Activities, with a Focus on Quantitative Data and Detailed Experimental Methodologies.

Introduction

This compound (DHCA) is a phenolic compound found throughout the plant kingdom, playing a role as a key metabolite in the intricate network of phenylpropanoid biosynthesis.[1] This technical guide provides a comprehensive overview of DHCA, intended for researchers, scientists, and professionals in drug development. The document consolidates current knowledge on its formation, functions within the plant, and its potential applications, with a strong emphasis on presenting quantitative data and detailed experimental protocols to facilitate further research and development.

Chemical and Physical Properties

This compound, with the chemical formula C₁₀H₁₄O₃, is structurally a 2-methoxyphenol substituted by a 3-hydroxypropyl group at the fourth position.[2] It is also known by several synonyms, including 4-(3-hydroxypropyl)-2-methoxyphenol and 3-(4-hydroxy-3-methoxyphenyl)-1-propanol.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 182.22 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | General Knowledge |

| Solubility | Soluble in organic solvents | General Knowledge |

Biosynthesis of this compound

This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The biosynthesis of DHCA involves the reduction of coniferaldehyde. In vitro studies using microsomes isolated from the developing xylem of Pinus strobus have demonstrated that in the presence of NADPH, coniferaldehyde is converted to both coniferyl alcohol and this compound.[3]

Quantitative Data

While this compound has been identified in various plant species, comprehensive quantitative data across different tissues is limited. One study on a CAD-deficient mutant of loblolly pine reported that this compound constituted approximately 30% of the lignin units, a significant increase compared to the roughly 3% found in normal pine.[4]

Table 2: this compound Content in Loblolly Pine

| Plant Material | This compound Content (% of lignin units) | Reference |

| Normal Loblolly Pine | ~3% | [4] |

| CAD-deficient Loblolly Pine Mutant | ~30% | [4] |

Physiological Role in Plants

This compound is involved in several physiological processes in plants, primarily related to cell division and defense.

-

Cell Division: DHCA has been identified as a cell division factor in species such as Acer pseudoplatanus (sycamore).[5] It has been shown to stimulate the growth of soybean and tobacco callus tissue.[6]

-

Plant Defense: As a component of the phenylpropanoid pathway, DHCA is implicated in plant defense responses against pathogens. Phenylpropanoids, in general, act as precursors to phytoalexins and lignin, which form physical and chemical barriers against invading microbes. While direct evidence for DHCA's specific role in signaling is emerging, its production is part of the broader defense strategy of plants.

Biological Activities and Potential Applications

This compound has demonstrated several biological activities that are of interest to the pharmaceutical and drug development industries.

Antioxidant Activity

Cytotoxic Activity

The potential of DHCA as an anticancer agent is an area of active research. Studies on various natural and synthetic compounds against the MCF-7 human breast cancer cell line provide a basis for evaluating the cytotoxic effects of DHCA. Although a specific IC50 value for DHCA against MCF-7 cells is not yet published, its phenolic structure warrants investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction of this compound from Plant Material

This protocol is a general method for the extraction of phenylpropanoids from plant tissue and can be adapted for the extraction of DHCA.

Materials:

-

Plant tissue (e.g., leaves, stems, roots)

-

Liquid nitrogen

-

80% (v/v) Methanol

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Weigh the powdered tissue and transfer it to a suitable container.

-

Add 80% methanol to the powdered tissue (e.g., 10 mL per gram of tissue).

-

Sonicate the mixture for 30-60 minutes at room temperature.

-

Centrifuge the mixture at 4,000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction of the pellet with 80% methanol two more times.

-

Combine the supernatants and evaporate the solvent using a rotary evaporator or under a stream of nitrogen gas.

-

Re-dissolve the dried extract in a known volume of methanol for further analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of DHCA in plant extracts. Derivatization is often required to increase the volatility of phenolic compounds for GC analysis.

Materials:

-

Dried plant extract

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization:

-

Take a known amount of the dried extract and dissolve it in a suitable solvent (e.g., pyridine).

-

Add the internal standard.

-

Add the derivatization agent (e.g., 100 µL of BSTFA + 1% TMCS).

-

Heat the mixture at 70°C for 30-60 minutes.

-

-

GC-MS Analysis:

-

Injector: Set to a temperature of 250-280°C.

-

Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 70-100°C, hold for 2 minutes.

-

Ramp: Increase to 280-300°C at a rate of 5-10°C/min.

-

Final hold: 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 50-550.

-

For quantitative analysis, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized DHCA.

-

-

-

Quantification:

-

Create a calibration curve using standard solutions of derivatized DHCA of known concentrations.

-

Calculate the concentration of DHCA in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

-

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

-

This compound solution of various concentrations

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of DHCA in methanol.

-

In a 96-well plate, add 100 µL of each DHCA dilution to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of methanol instead of the DHCA solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

Plot the % inhibition against the concentration of DHCA to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Cytotoxicity Assessment: MTT Assay on MCF-7 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

MCF-7 human breast cancer cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound solutions of various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

After 24 hours, remove the medium and treat the cells with various concentrations of DHCA for 24, 48, or 72 hours. Include a vehicle control (medium with the same amount of solvent used to dissolve DHCA).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Abs_sample / Abs_control) x 100

-

-

Plot the % cell viability against the concentration of DHCA to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion